1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one

Description

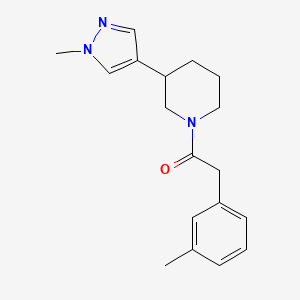

The compound 1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one features a piperidine core substituted at the 3-position with a 1-methylpyrazole group and a ketone-linked m-tolyl (meta-methylphenyl) moiety.

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14-5-3-6-15(9-14)10-18(22)21-8-4-7-16(13-21)17-11-19-20(2)12-17/h3,5-6,9,11-12,16H,4,7-8,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTZGWJGORWGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and other pharmacological effects.

The compound's chemical formula is , with a molecular weight of 274.36 g/mol. Its structural features include a pyrazole ring and a piperidine moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C15H22N4O |

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the antibacterial activity of several pyrazole derivatives using the agar disc-diffusion method. The results showed that compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

In addition to antibacterial properties, some studies have suggested antifungal activity against common fungal pathogens. For instance, derivatives of pyrazole have shown effectiveness against Candida albicans and other fungi, although specific data on this compound is limited.

Research Findings:

In vitro assays indicated that certain pyrazole derivatives inhibited fungal growth at concentrations similar to those effective against bacteria . Further research is needed to confirm these findings specifically for this compound.

The mechanisms underlying the biological activities of this compound may involve interference with bacterial cell wall synthesis or disruption of fungal cell membranes, similar to other known pyrazole derivatives . Understanding these pathways is crucial for elucidating the full therapeutic potential of this compound.

Pharmacological Implications

The promising antibacterial and antifungal activities suggest potential applications in treating infections resistant to conventional antibiotics. The unique structure of the compound may allow for the development of new classes of antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the piperidine ring, aryl groups, or heterocyclic moieties. These variations influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Below is a detailed comparison:

Structural Analogues with Piperidine-Pyrazole Motifs

Key Observations :

- The m-tolyl group in the target compound may increase lipophilicity compared to unsubstituted phenyl or halogenated analogs, affecting membrane permeability and bioavailability.

Analogs with Aryl-Ketone Substituents

Key Observations :

- Electron-withdrawing groups (e.g., trifluorophenyl in ) enhance receptor binding in analgesics, whereas electron-donating groups (e.g., m-tolyl) may favor antifungal activity by modulating interactions with fungal enzymes .

Antifungal Pyrazole-Thiazole-Piperidine Derivatives

highlights compounds with piperidine linked to thiazole and pyrazole groups, such as 9h and 9o , which exhibit fungicidal activity against Botrytis cinerea (75% inhibition) and Fusarium graminearum (60% inhibition) at 100 µg/mL .

Key Observations :

- The thiazole ring in 9h likely contributes to enhanced antifungal activity via π-π stacking or hydrogen bonding with fungal targets. The target compound’s lack of this moiety may reduce efficacy unless compensated by the pyrazole’s nitrogen-rich structure.

Physicochemical Comparison

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with substituted piperidine and aryl ketone precursors. For example, a protocol analogous to the synthesis of similar pyrazolyl-piperidine derivatives (e.g., compound 9a in ) involves:

- Step 1: Alkylation of 1-methylpyrazole-4-carboxylic acid with a piperidine derivative under basic conditions.

- Step 2: Friedel-Crafts acylation to introduce the m-tolyl group.

- Key Techniques: Column chromatography for purification (silica gel, ethyl acetate/hexane gradient) and characterization via -/-NMR, HRMS, and melting point analysis .

Q. How is X-ray crystallography employed to determine the molecular structure and conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and intermolecular interactions. For example:

- Data Collection: Crystals are grown via slow evaporation (e.g., from ethanol/DCM). Diffraction data are collected at 100–295 K using Mo-Kα radiation.

- Refinement: Programs like SHELXL () refine structures using least-squares methods, with R-factors <0.05 indicating high precision.

- Key Parameters: Bond angles (e.g., C3–C4–C5 = 120.07° in ) and torsion angles confirm planarity of the pyrazole-piperidine core .

Q. What analytical techniques validate purity and stability under experimental conditions?

Methodological Answer:

- HPLC-MS: Monitors degradation products (e.g., under acidic/oxidative stress).

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C inferred from similar compounds in ).

- LogP/D Measurements: Determine lipophilicity (e.g., LogD ~-1.7 at pH 7.4 via shake-flask method, as in ) for bioavailability predictions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- DoE (Design of Experiments): Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C for cross-coupling), and temperatures.

- Case Study: In , substituting NaBH with LiAlH increased reduction efficiency by 15%.

- In-Situ Monitoring: FTIR or Raman spectroscopy tracks intermediate formation (e.g., ketone → alcohol conversion) to minimize side products .

Q. What strategies resolve contradictions in crystallographic data interpretation?

Methodological Answer:

- Multi-Software Validation: Cross-check refinement results using SHELXL () and Olex2 to address discrepancies in electron density maps.

- Twinned Data Analysis: For overlapping peaks (e.g., in ), apply twin-law matrices (HKLF5 format in SHELXL) to deconvolute intensities.

- Hydrogen Bonding Networks: Re-examine disorder models (e.g., rotational isomers in piperidine rings) using anisotropic displacement parameters .

Q. How do substituent modifications on the pyrazole ring affect biological activity?

Methodological Answer:

- SAR (Structure-Activity Relationship) Studies: Compare analogues (e.g., nitro vs. trifluoromethyl groups in ).

- Docking Simulations: Use PyMOL or AutoDock to predict binding affinities to target proteins (e.g., enzymes with conserved catalytic sites).

- In Vitro Assays: Measure IC values against disease-relevant cell lines to correlate substituent effects with potency .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models transition states (e.g., for nucleophilic attacks on the ketone group).

- NBO Analysis: Identifies electron-deficient regions (e.g., m-tolyl carbonyl) prone to nucleophilic addition.

- MD Simulations: Assess solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) using AMBER or GROMACS .

Q. How are stability challenges addressed in formulation for biological testing?

Methodological Answer:

- Lyophilization: Stabilize the compound in PBS buffer (pH 7.4) by freeze-drying with cryoprotectants (e.g., trehalose).

- Protection from Light: Amber vials prevent photodegradation of the enone system (observed in for similar chalcones).

- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; monitor via UPLC-MS for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.